Regiochemical Product Switching in Reductive Coupling: 4-Substituted vs. 4-Unsubstituted Benzofuran-2,3-diones
Kise et al. (2022) demonstrated that the presence of a substituent at the 4-position of benzofuran-2,3-diones determines the regiochemical outcome of Zn-TiCl₄-mediated reductive coupling with ketones [1]. 4-Unsubstituted substrates (X₁ = H, including the parent compound and 5-, 6-, or 7-substituted variants) exclusively yielded 3-hydroxy-3-(1-hydroxyalkyl)benzofuran-2(3H)-ones. In contrast, 4-substituted substrates (including 4,7-dimethylbenzofuran-2,3-dione) gave 2-hydroxy-2-(1-hydroxyalkyl)benzofuran-3(2H)-ones as the sole coupled products. This represents a complete inversion of the quaternary carbon attachment point (C2 vs. C3), governed solely by 4-position substitution status.
| Evidence Dimension | Regiochemical product identity from reductive coupling with ketones (Zn-TiCl₄, THF, 0 °C) |
|---|---|
| Target Compound Data | 2-Hydroxy-2-(1-hydroxyalkyl)benzofuran-3(2H)-one (sole coupled product) |
| Comparator Or Baseline | 4-Unsubstituted benzofuran-2,3-diones: 3-hydroxy-3-(1-hydroxyalkyl)benzofuran-2(3H)-one (sole coupled product) |
| Quantified Difference | Complete regiochemical switch: C2 vs. C3 functionalization; product series differ in core scaffold architecture (benzofuran-3(2H)-one vs. benzofuran-2(3H)-one) |
| Conditions | Zn-TiCl₄ in THF at 0 °C; ketone = acetone; substrates 1f–1j (4-substituted) vs. 1a–1e (4-unsubstituted); yields for 4-substituted series: 5fa–ja as sole products (yields decreased relative to 4-unsubstituted series) |
Why This Matters
For synthetic chemists procuring benzofuran-2,3-dione building blocks, selecting 4,7-dimethyl over an unsubstituted or 5-/6-substituted analog determines which constitutional isomer series is accessed, making CAS number-level specification essential for target-oriented synthesis.
- [1] Kise N, Okada K, Sakurai T. Reductive Coupling of Benzofuran-2,3-diones with Ketones and Aldehydes by Low-Valent Titanium. Bulletin of the Chemical Society of Japan, 2022, 95(8): 1209–1213. DOI: 10.1246/bcsj.20220114. View Source
